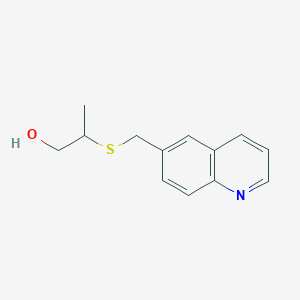
N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide, commonly known as 2-HPβCD, is a cyclic oligosaccharide derivative that has been extensively studied for its potential applications in various scientific fields. This compound is synthesized by the reaction of β-cyclodextrin with 4-hydroxyvaleric acid, followed by acylation with 3-pyridinecarboxylic acid.
Mecanismo De Acción
The mechanism of action of 2-HPβCD is based on its ability to form inclusion complexes with hydrophobic molecules. The hydrophobic cavity of the cyclodextrin molecule can accommodate the hydrophobic portion of the guest molecule, forming a stable complex. This increases the solubility and bioavailability of the guest molecule, making it easier to deliver to its target site.
Biochemical and Physiological Effects:
2-HPβCD has been shown to have low toxicity and is generally well-tolerated in vivo. It has been demonstrated to improve the pharmacokinetics of various drugs, including anticancer agents and antifungal drugs. In addition, 2-HPβCD has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for conditions associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-HPβCD in lab experiments include its ability to enhance the solubility and bioavailability of hydrophobic molecules, its low toxicity, and its stability under various conditions. However, the limitations include its high cost and the need for optimization of the formulation to achieve the desired effect.
Direcciones Futuras
There are several potential future directions for the use of 2-HPβCD in scientific research. These include its use in the development of drug delivery systems for poorly soluble drugs, its application as a chiral selector in chromatography, and its potential use in the treatment of lysosomal storage disorders. Further research is needed to optimize the synthesis and formulation of 2-HPβCD and to explore its potential in these and other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-HPβCD involves a multi-step process that starts with the reaction of β-cyclodextrin with 4-hydroxyvaleric acid to form 6-O-(4-hydroxyvaleryl)-β-cyclodextrin. This intermediate product is then acylated with 3-pyridinecarboxylic acid to produce the final product, N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-HPβCD has been extensively studied for its potential applications in various scientific fields. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising excipient for drug delivery systems. It has also been used as a chiral selector in chromatography and as a stabilizer for proteins and enzymes. In addition, 2-HPβCD has been investigated for its potential use in the treatment of lysosomal storage disorders, such as Niemann-Pick disease type C.
Propiedades
IUPAC Name |
N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(6-9(2)14)13-11(15)10-4-3-5-12-7-10/h3-5,7-9,14H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMKBYACSCFTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)


![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)
![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)

![[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)

![N-[4-(oxazinane-2-carbonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6630975.png)

![2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6631011.png)
![6-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine](/img/structure/B6631012.png)
